molecular formula C15H10N4O B11857269 1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one CAS No. 144151-24-6

1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one

Cat. No.: B11857269
CAS No.: 144151-24-6
M. Wt: 262.27 g/mol
InChI Key: JDEQTYQENHNJIM-UHFFFAOYSA-N
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Description

1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a triazole ring fused with a quinazoline moiety. The presence of these rings imparts the compound with diverse biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

The synthesis of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one typically involves the cyclization of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with various reagents. One common method includes the reaction of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with aliphatic acids, aldehydes, or carbon disulfide to yield the desired triazoloquinazoline derivatives . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a role in regulating gene expression . The compound binds to the active site of the target protein, disrupting its normal function and leading to therapeutic effects.

Comparison with Similar Compounds

1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one can be compared with other triazoloquinazoline derivatives and related heterocyclic compounds:

The uniqueness of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

CAS No.

144151-24-6

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

1-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20)

InChI Key

JDEQTYQENHNJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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